molecular formula C10H9N3O2 B13687987 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B13687987
M. Wt: 203.20 g/mol
InChI Key: VKTVEEAWIKFMRH-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzo[d][1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile or ester under basic conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the triazole ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution can be achieved using bromine in acetic acid.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets within cells. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and triazole moieties, which may confer unique biological activities not observed in other similar compounds.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H9N3O2/c1-6-11-10(13-12-6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H,11,12,13)

InChI Key

VKTVEEAWIKFMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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